4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide
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Overview
Description
4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a benzamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the indole ring, a common structure in many biologically active molecules, suggests that this compound may exhibit various biological activities.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
It is known that piperidine derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Pharmacokinetics
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
It is known that piperidine derivatives possess various biological activities .
Action Environment
It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic center on the indole ring.
Thioacetylation: The indole derivative is then subjected to thioacetylation, where a thioacetyl group is introduced using a thioacetyl chloride reagent.
Formation of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups may yield alcohol derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with structural similarity to the indole moiety of the compound.
Piperidine derivatives: Various piperidine-containing compounds with similar structural features.
Benzamide derivatives: Compounds containing the benzamide group, which may exhibit similar biological activities.
Uniqueness
4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is unique due to its combination of an indole ring, a piperidine ring, and a benzamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c25-24(31)17-8-10-18(11-9-17)26-22(29)16-32-21-14-28(20-7-3-2-6-19(20)21)15-23(30)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H2,25,31)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFBJDRAVZAQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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